
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is a complex peptide composed of multiple amino acids, including glycine, phenylalanine, and tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the precise control of reaction conditions and the sequential addition of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields.
化学反応の分析
Types of Reactions
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, leading to the cleavage of these bonds.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine, while reduction of disulfide bonds results in the formation of free thiol groups.
科学的研究の応用
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and the behavior of peptides under various chemical conditions.
Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting the overall protein turnover in cells.
類似化合物との比較
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide composed of glycine and phenylalanine.
Glycylglycine: The simplest dipeptide, composed of two glycine residues.
L-tryptophylglycine: A dipeptide composed of tryptophan and glycine.
Uniqueness
Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is unique due to its complex structure, which includes multiple amino acids with distinct properties. This complexity allows it to interact with a wide range of molecular targets and participate in various biochemical processes, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60341-75-5 |
|---|---|
分子式 |
C28H33N7O7 |
分子量 |
579.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H33N7O7/c29-12-23(36)34-21(10-17-6-2-1-3-7-17)27(41)32-14-24(37)31-15-25(38)35-22(28(42)33-16-26(39)40)11-18-13-30-20-9-5-4-8-19(18)20/h1-9,13,21-22,30H,10-12,14-16,29H2,(H,31,37)(H,32,41)(H,33,42)(H,34,36)(H,35,38)(H,39,40)/t21-,22-/m0/s1 |
InChIキー |
SLCHETWVOZBBLL-VXKWHMMOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



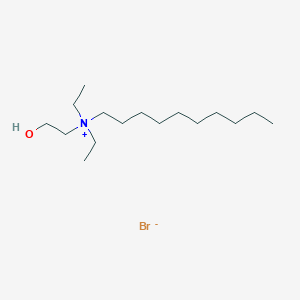
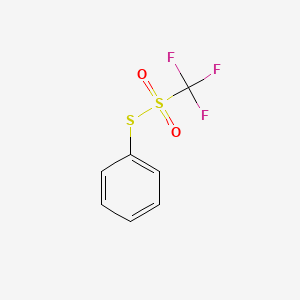

![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
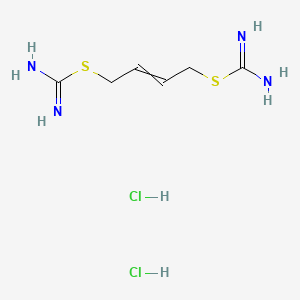
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
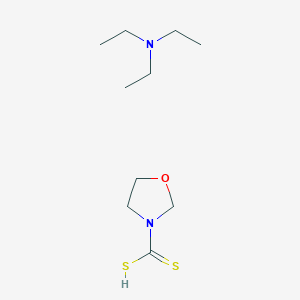
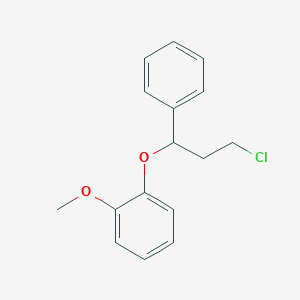
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)


![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)

